2-(Isobutylthio)benzaldehyde

概要

説明

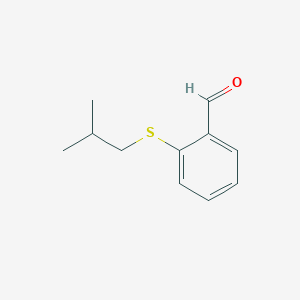

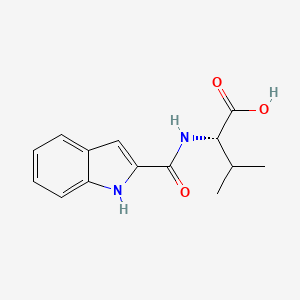

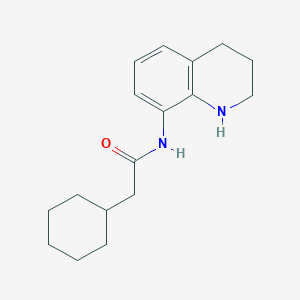

2-(Isobutylthio)benzaldehyde (IBTB) is an organic compound with the chemical formula C11H14OS . It is known as a versatile precursor for the synthesis of complex molecules and is widely used in the pharmaceutical industry, agrochemical industry, and the field of organic pigments.

Molecular Structure Analysis

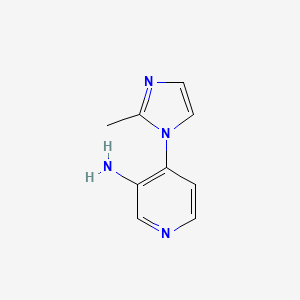

The molecular structure of 2-(Isobutylthio)benzaldehyde involves a benzaldehyde core with an isobutylthio group attached . Further details about its molecular structure are not available in the search results.科学的研究の応用

Synthesis and Characterization

Benzaldehydes serve as fundamental building blocks in synthetic organic chemistry, with broad applications in the synthesis of natural products and pharmaceutical drugs. A study by Boga et al. (2014) highlights a general synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This method allows for the synthesis of formyl-deuterated, tritiated, and 13C and 14C labeled benzaldehydes with isotopic purity over 99%, offering a versatile route to these important compounds (Boga, Alhassan, & Hesk, 2014).

Catalysis and Oxidation

The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, including cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. Sharma et al. (2012) demonstrated the enhanced oxidative property of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, resulting in increased benzyl alcohol conversion without affecting benzaldehyde selectivity. This work underscores the potential of modified catalysts in improving the efficiency of benzaldehyde production processes (Sharma, Soni, & Dalai, 2012).

Similarly, Iraqui et al. (2020) investigated the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their study provides insights into the development of more sustainable and efficient catalysts for benzaldehyde production (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Enzymatic Processes

The bioproduction of benzaldehyde through microbial biotransformation is an area of growing interest due to its potential for sustainable and environmentally friendly production methods. Craig and Daugulis (2013) explored the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, showcasing the possibility of increasing benzaldehyde production through biotechnological approaches (Craig & Daugulis, 2013).

Safety and Hazards

将来の方向性

作用機序

- It’s important to note that this compound may bind chemically to free amino groups in proteins or other cellular components .

Target of Action

Pharmacokinetics

- The compound can be absorbed via the gastrointestinal tract, skin, and lungs. It rapidly distributes, especially in the blood and kidneys, and is excreted primarily in urine. Oxidation to benzoic acid or reduction to benzyl alcohol occurs, leading to glucuronic acid conjugates or hippuric acid. Benzyl mercapturic acid is the main excretion product. Irritation of skin, eyes, and respiratory passages; low acute toxicity. Limited evidence of sensitization potential in humans. Weak genotoxic activity in vitro; inactive in the Drosophila test. No evidence of carcinogenic potential from long-term studies .

特性

IUPAC Name |

2-(2-methylpropylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUHCAFTCSSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutylthio)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)